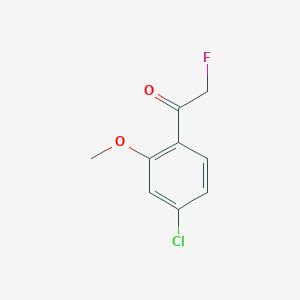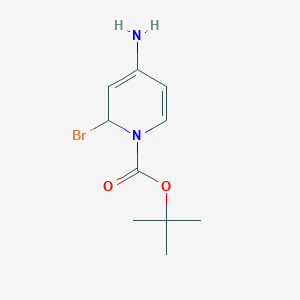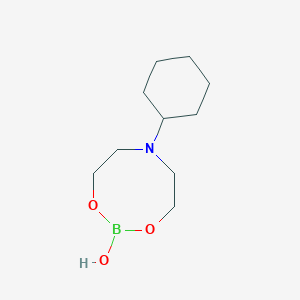
6-Cyclohexyl-1,3,6,2-dioxazaborocan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Cyclohexyl-1,3,6,2-dioxazaborocan-2-ol is a boron-containing heterocyclic compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclohexyl-1,3,6,2-dioxazaborocan-2-ol typically involves the reaction of cyclohexylamine with boronic acids or boronates. One common method is the reaction of cyclohexylamine with methylboronic acid in the presence of a suitable solvent and catalyst . The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
6-Cyclohexyl-1,3,6,2-dioxazaborocan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert it into boron-containing alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include boronic acids, boronates, and substituted boron-containing compounds. These products are valuable intermediates in organic synthesis and have applications in various fields .
Applications De Recherche Scientifique
6-Cyclohexyl-1,3,6,2-dioxazaborocan-2-ol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6-Cyclohexyl-1,3,6,2-dioxazaborocan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The boron atom in the compound can form reversible covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of their activity . This property makes it a valuable tool in medicinal chemistry and drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexyl-α-MIDA-boryl aldehyde: Similar in structure but contains an aldehyde group instead of a hydroxyl group.
Phenyl-α-MIDA-boryl aldehyde: Contains a phenyl group instead of a cyclohexyl group.
Vinylboronic acid MIDA ester: Contains a vinyl group and is used in similar synthetic applications.
Uniqueness
6-Cyclohexyl-1,3,6,2-dioxazaborocan-2-ol is unique due to its specific structural features, such as the presence of a cyclohexyl group and a hydroxyl group, which confer distinct reactivity and properties.
Propriétés
Numéro CAS |
89188-36-3 |
|---|---|
Formule moléculaire |
C10H20BNO3 |
Poids moléculaire |
213.08 g/mol |
Nom IUPAC |
6-cyclohexyl-2-hydroxy-1,3,6,2-dioxazaborocane |
InChI |
InChI=1S/C10H20BNO3/c13-11-14-8-6-12(7-9-15-11)10-4-2-1-3-5-10/h10,13H,1-9H2 |
Clé InChI |
NKSJMNXEJZMSMG-UHFFFAOYSA-N |
SMILES canonique |
B1(OCCN(CCO1)C2CCCCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Bromophenyl)sulfanyl]-1,3,5-trimethylbenzene](/img/structure/B14133507.png)
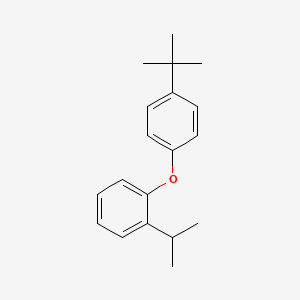

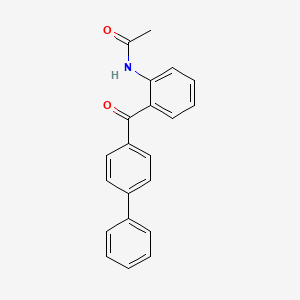
![ethyl 6-phenyl-5H-[1,2,3]triazolo[5,1-b][1,3,4]thiadiazine-3-carboxylate](/img/structure/B14133525.png)
![Cyclo[(2S)-2-phenylglycyl-1-[(1,1-dimethylethoxy)carbonyl]-D-tryptophyl-N6-[(1,1-dimethylethoxy)carbonyl]-L-lysyl-O-(phenylmethyl)-L-tyrosyl-L-phenylalanyl-(4R)-4-[[[[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]amino]carbonyl]oxy]-L-prolyl]](/img/structure/B14133532.png)
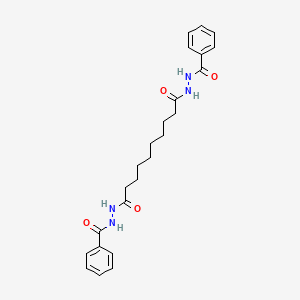
![Ethyl 4-amino-5-cyano-2-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-3-azaspiro[5.5]undeca-2,4-diene-1-carboxylate](/img/structure/B14133539.png)

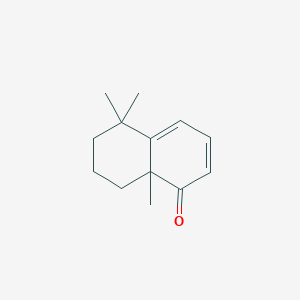
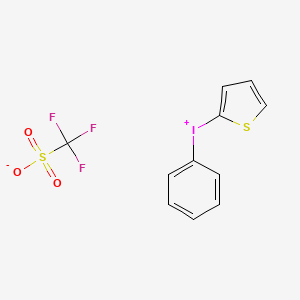
![2-[(14-Fluorotetradec-3-YN-1-YL)oxy]oxane](/img/structure/B14133555.png)
